Succinyl-leucyl-agmatine falls under the category of modified peptides, specifically those that incorporate amino acids and small organic molecules. Its synthesis is often explored in the context of drug development, particularly in relation to compounds that exhibit analgesic properties. The classification of this compound highlights its relevance in medicinal chemistry and pharmacology.
The synthesis of succinyl-leucyl-agmatine typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of succinyl-leucyl-agmatine.
Succinyl-leucyl-agmatine has a complex molecular structure characterized by its peptide bonds and functional groups. The structural formula can be represented as follows:
The compound features:
Succinyl-leucyl-agmatine can undergo various chemical reactions typical for peptide derivatives:
These reactions are critical for understanding the compound's stability and potential interactions within biological systems.
Research into this area is ongoing, with studies aimed at clarifying these mechanisms through pharmacological assays.
Succinyl-leucyl-agmatine exhibits several notable physical and chemical properties:
These properties are essential for its application in biological studies and therapeutic formulations.
Succinyl-leucyl-agmatine has potential applications in various scientific fields:
Succinyl-leucyl-agmatine is systematically named as N-[(4-aminobutyl)carbamimidoyl]-5-amino-4-methyl-5-oxopentanoic acid. Its molecular formula is C₁₅H₂₉N₅O₄, with a molecular weight of 343.43 g/mol, as confirmed by PubChem records [1] [2]. The compound is a tripeptide analog comprising three key moieties:
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₉N₅O₄ |
Exact Mass | 343.22 g/mol |
PubChem CID | 3036000 |
Canonical SMILES | CC(C)CC(C(=O)NCCCCNC(=N)N)C(=O)CCC(=O)O |
Succinyl-leucyl-agmatine exhibits chirality at the leucine residue, which adopts the L-configuration (S-stereochemistry). This configuration is critical for biological recognition, as evidenced by its synthesis from Boc-L-leucine precursors [3] [10]. The absence of chiral centers in the succinyl and agmatine moieties limits stereoisomerism to the leucine component. Consequently, the compound exists as a single enantiomer in its biologically active form. The trans-epoxysuccinyl derivative (E-64) shares this stereochemical specificity, where the (2S,3S) configuration maximizes cysteine protease inhibition [4] [6].
Solubility
The compound is moderately soluble in polar solvents. It dissolves readily in ethanol-water mixtures (1:1 v/v) at concentrations up to 20 mg/mL. Limited solubility is observed in pure ethanol, acetone, or chloroform [4] [9].
Stability
Succinyl-leucyl-agmatine demonstrates optimal stability within a pH range of 2–10. It degrades under strongly alkaline conditions (e.g., ammonia) or strong acids (e.g., HCl) due to hydrolysis of the amide bonds or guanidine group [9]. Thermal stability remains uncharacterized in available literature.
Acid-Base Behavior (pKa)
The molecule contains four ionizable groups:
Table 2: Predicted pKa Values
Functional Group | pKa (Estimated) | Protonation State |
---|---|---|
Succinyl carboxyl | 3.5 | Anionic (deprotonated) |
Leucyl amine | 8.0 | Cationic (protonated) |
Agmatine primary amine | 10.0 | Cationic |
Guanidine | 12.5 | Cationic |
The isoelectric point (pI) is calculated at ~9.0, reflecting the dominance of cationic states near physiological pH [1] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit NMR assignments for succinyl-leucyl-agmatine are unavailable, its structural analogs provide insight:
Mass Spectrometry (MS)
Fourier-Transform Infrared (FTIR) Spectroscopy
Key vibrational modes are inferred from functional groups:
Table 3: Spectroscopic Characterization Methods
Technique | Key Spectral Regions | Structural Insights |
---|---|---|
¹H NMR | 0.85–3.30 ppm; 6.50–7.50 ppm | Aliphatic chains; guanidine protons |
HRMS | m/z 344.2287 (M+H)⁺ | Molecular mass; fragmentation pathways |
FTIR | 1640–1680 cm⁻¹ (Amide I) | Secondary amide conformation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7